4-Hexyloxyphenylboronic acid

Description

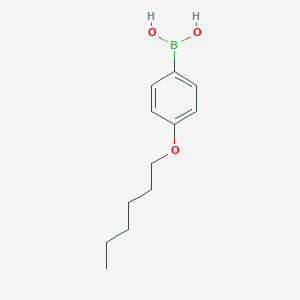

Structure

2D Structure

Properties

IUPAC Name |

(4-hexoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNVLFGOOWUKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394979 | |

| Record name | 4-Hexyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-08-7 | |

| Record name | B-[4-(Hexyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121219-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyloxyphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hexyloxyphenylboronic Acid (CAS: 121219-08-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hexyloxyphenylboronic acid, a versatile organoboron compound widely utilized in modern organic synthesis. With its unique chemical properties, this building block has become instrumental in the construction of complex molecular architectures, particularly in the fields of materials science and medicinal chemistry. This document delves into the compound's key characteristics, provides detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of liquid crystals, organic electronics, and bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in advanced chemical synthesis and drug discovery.

Introduction

This compound, with the CAS number 121219-08-7, is a white to off-white solid organic compound. Its structure features a phenylboronic acid moiety substituted with a hexyloxy group at the para position. This combination of a reactive boronic acid group and a lipophilic alkyl chain makes it a valuable intermediate in organic synthesis.

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in a vast array of functional materials and pharmaceuticals. The hexyloxy group imparts increased solubility in organic solvents and can influence the mesomorphic properties of the resulting molecules, making it particularly useful in the synthesis of liquid crystals.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

General Properties

| Property | Value | Reference |

| CAS Number | 121219-08-7 | [1] |

| Molecular Formula | C₁₂H₁₉BO₃ | [1] |

| Molecular Weight | 222.09 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Purity | ≥97% | [1][2] |

| Melting Point | Approximately 85 °C | |

| Storage | 2-8°C, in a cool and dark place | [3][4] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the acidic protons of the boronic acid group. The aromatic protons would appear as two doublets in the range of 7.0-8.0 ppm. The methylene group attached to the oxygen (OCH₂) would be a triplet around 4.0 ppm. The other methylene groups of the hexyl chain would appear as multiplets between 1.3 and 1.8 ppm, and the terminal methyl group would be a triplet around 0.9 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the twelve carbon atoms. The aromatic carbons would appear in the region of 115-165 ppm, with the carbon attached to the boron atom being at the lower field end. The carbons of the hexyloxy chain would resonate in the upfield region, typically between 14 and 70 ppm.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the boronic acid group. C-H stretching vibrations of the aromatic ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. A strong band around 1300-1400 cm⁻¹ would be indicative of the B-O stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hexyloxy group and parts of the alkyl chain.

Synthesis of this compound

This compound is typically synthesized from 1-bromo-4-hexyloxybenzene via a Grignard reaction followed by reaction with a trialkyl borate. The following is a representative, self-validating protocol.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-Bromo-4-hexyloxybenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 1-bromo-4-hexyloxybenzene (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Slowly add the remaining solution of 1-bromo-4-hexyloxybenzene to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white solid.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5] this compound is an excellent substrate for these reactions.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Sources

4-Hexyloxyphenylboronic acid molecular weight

An In-Depth Technical Guide to 4-Hexyloxyphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a hexyloxy side chain. This unique structure renders it a highly valuable and versatile building block in contemporary chemical research and development. Its molecular weight is 222.09 g/mol , and its chemical formula is C₁₂H₁₉BO₃.[1][] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which has revolutionized the formation of carbon-carbon bonds.[3][4] The lipophilic hexyloxy group, in turn, imparts specific solubility characteristics and can induce self-assembly, making it a key component in the design of liquid crystals and other functional materials.[1]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this compound. We will delve into its physicochemical properties, detail robust protocols for its synthesis and purification, explore its critical role in the Suzuki-Miyaura coupling, and survey its applications in materials science and medicinal chemistry, grounded in authoritative references and field-proven insights.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. This compound is typically a white to off-white solid crystalline powder at room temperature. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 222.09 g/mol | [1][][5] |

| Molecular Formula | C₁₂H₁₉BO₃ | [1][5] |

| CAS Number | 121219-08-7 | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 85 °C | [5] |

| Purity | Typically ≥97% | [] |

| Storage | 4°C, ambient temperature for shipping | [1] |

It is important to note that arylboronic acids, including this compound, can exist in equilibrium with their cyclic anhydride form (a trimeric boroxine), especially upon heating or under dehydrating conditions.[5] This does not typically impede their reactivity in coupling reactions, as the boroxine readily converts back to the monomeric boronic acid in the presence of water or base.

Analytical Characterization

Confident use of this compound requires rigorous analytical validation. The following techniques are standard for confirming its identity and purity.

-

NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals. The aromatic protons will appear as two distinct doublets in the 7.0-8.0 ppm region, typical for a 1,4-disubstituted benzene ring. The protons of the hexyloxy chain will be visible in the upfield region: a triplet around 4.0 ppm for the -OCH₂- group, a multiplet around 1.8 ppm for the adjacent -CH₂- group, further multiplets for the internal methylenes, and a terminal methyl triplet around 0.9 ppm. The acidic protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with the carbon attached to boron being broader and less intense) and six signals for the hexyloxy chain carbons.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. Electrospray ionization (ESI) in negative mode would be expected to show an [M-H]⁻ ion, while high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong, broad O-H stretching band around 3300 cm⁻¹ (for the B(OH)₂ group), C-H stretching bands just below 3000 cm⁻¹, aromatic C=C stretching bands around 1600 cm⁻¹, and a strong C-O stretching band for the ether linkage around 1250 cm⁻¹.

Part 2: Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry.[6] A common and reliable method involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.

Synthetic Workflow: From 4-Bromophenol to this compound

This two-step process begins with the etherification of 4-bromophenol, followed by a Grignard reaction and borylation.

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Bromo-1-hexyloxybenzene

-

Rationale: This is a standard Williamson ether synthesis to introduce the hexyloxy chain onto the commercially available 4-bromophenol starting material.

-

Procedure:

-

To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

-

Add 1-bromohexane (1.2 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously for 12-16 hours, monitoring by TLC until the starting phenol is consumed.

-

Cool the reaction, filter off the solid K₂CO₃, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 1M NaOH and then brine, dry over anhydrous MgSO₄, and concentrate to yield the product, which can be purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Rationale: This step leverages the formation of a highly reactive Grignard reagent, which acts as a nucleophile to attack the electrophilic boron atom of the borate ester. Anhydrous conditions are critical to prevent quenching the Grignard reagent. The reaction is performed at low temperature (-78 °C) to control reactivity and prevent side reactions.

-

Procedure:

-

Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-bromo-1-hexyloxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion to the magnesium and gently heat to initiate Grignard formation (the solution will turn cloudy and warm).

-

Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for another 1-2 hours.

-

In a separate flame-dried flask, dissolve triisopropyl borate (2.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Transfer the prepared Grignard reagent to the borate solution via cannula slowly, keeping the internal temperature below -60 °C.

-

Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.

-

Quench the reaction by slowly adding 1M HCl at 0 °C. Stir vigorously for 1 hour.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification Protocol: Recrystallization

-

Rationale: Recrystallization is a self-validating purification technique for solids. By dissolving the crude product in a minimal amount of a hot solvent system and allowing it to cool slowly, pure crystals form while impurities remain in the mother liquor. A sharp melting point of the resulting crystals indicates high purity.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Add hexane dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation.

-

Collect the white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Part 3: Core Applications and Reaction Mechanisms

The primary utility of this compound stems from its participation in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[7][8] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[3][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Causality: The base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which facilitates the transmetalation step.[3]

-

-

Catalyst Addition:

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) or a combination of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.

-

Causality: The phosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.

-

-

Solvent Addition & Degassing:

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under this inert atmosphere, add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Causality: Oxygen must be excluded as it can oxidize and deactivate the Pd(0) catalyst. The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the "ate" complex.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting biaryl product by column chromatography or recrystallization.

-

Applications in Drug Discovery and Materials Science

The true value of this compound lies in the complex molecules it helps create.

-

Drug Discovery: Phenylboronic acids are a privileged scaffold in medicinal chemistry.[10] The incorporation of a boron atom can lead to unique binding interactions, often with the active sites of serine proteases.[11] Several FDA-approved drugs, such as the anticancer agent Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, are boronic acid derivatives, highlighting the therapeutic potential of this functional group.[10][12][13] The hexyloxy chain can be used to tune the lipophilicity of a drug candidate, which is a critical parameter for optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Materials Science: The rigid aromatic core combined with the flexible alkyl chain of this compound makes it an excellent building block for liquid crystals.[1] The biaryl structures synthesized via Suzuki coupling using this reagent are often discotic or calamitic mesogens, which are essential for display technologies and organic electronics.

Part 4: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and suitable chemical-resistant gloves (e.g., nitrile).[5]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 4°C for long-term stability.[1]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both life sciences and materials science. Its robust performance in the Suzuki-Miyaura coupling provides a reliable pathway to complex molecular architectures, while its inherent structural features offer handles for tuning both material properties and pharmacological activity. By understanding its properties, mastering its synthesis, and applying it with sound mechanistic reasoning, researchers can continue to leverage this powerful building block to develop next-generation therapeutics and advanced functional materials.

References

- ChemBK. This compound (contains varying aMounts of Anhydride). [Link]

- PubChem. 4-Hexylphenylboronic Acid. [Link]

- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Santos, M. A. R. (2017).

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. [Link]

- Wikipedia. Suzuki reaction. [Link]

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7393. [Link]

- Konatham, S., & Ramachandran, B. (2017). Phenylboronic Acid-polymers for Biomedical Applications. Current medicinal chemistry, 24(25), 2735–2754. [Link]

- Silva, F., et al. (2017).

- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 200, 112439. [Link]

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hexyloxyphenylboronic acid physical properties

An In-depth Technical Guide to 4-Hexyloxyphenylboronic Acid for Advanced Research Applications

Introduction

This compound, registered under CAS number 121219-07-8, is a versatile organic compound that has become an indispensable tool for researchers in synthetic organic chemistry, materials science, and drug development.[1][2] Its structure, featuring a phenylboronic acid moiety functionalized with a hexyloxy group, imparts a unique combination of reactivity and lipophilicity. This guide provides an in-depth exploration of its core physical properties, spectral characteristics, and applications, with a focus on providing the technical insights necessary for its effective use in a laboratory setting. As a key building block, its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity. These properties determine its solubility in various solvent systems, its stability under different conditions, and its behavior in reaction mixtures. The compound typically appears as a white to off-white crystalline powder.[5]

A summary of its key physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 121219-08-7 | [1][2] |

| Molecular Formula | C₁₂H₁₉BO₃ | [1][2][6] |

| Molecular Weight | 222.09 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 85 °C (lit.) | [1][5] |

| Density | 1.04 g/cm³ | [] |

| Purity | Typically ≥97% | [2][] |

| Solubility | Soluble in methanol | [5] |

| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | [][8] |

It is important to note that this compound is known to be hygroscopic and may exist with varying amounts of its corresponding anhydride, which forms through intermolecular dehydration of the boronic acid groups.[1][9] This necessitates careful handling and storage under inert, dry conditions to maintain its integrity.[9]

Spectral Data and Molecular Characterization

Rigorous characterization using spectroscopic methods is crucial for verifying the identity and purity of this compound before its use in sensitive synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear signature of the molecule's structure. Expected signals include:

-

A broad singlet in the downfield region, characteristic of the two acidic protons of the B(OH)₂ group. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Two distinct doublets in the aromatic region (approx. 6.9-7.8 ppm), corresponding to the ortho and meta protons on the phenyl ring.

-

A triplet at approximately 4.0 ppm, representing the two protons of the methylene group directly attached to the phenolic oxygen (-O-CH₂ -).

-

A series of multiplets in the upfield region (approx. 0.9-1.8 ppm) corresponding to the protons of the aliphatic hexyl chain.

-

A triplet at approximately 0.9 ppm for the terminal methyl group (-CH₃).

-

-

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct signals for the ipso-carbon attached to the boron atom, the oxygen-bearing aromatic carbon, the remaining aromatic carbons, and the six unique carbons of the hexyloxy chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups within the molecule.[10] The IR spectrum of this compound is characterized by several key absorption bands:

-

A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the boronic acid group and associated hydrogen bonding.[11]

-

Multiple sharp peaks between 2850-3000 cm⁻¹ corresponding to the C-H stretching of the aliphatic hexyl chain and the aromatic ring.[11]

-

Characteristic C=C stretching absorptions for the aromatic ring, typically found in the 1400-1600 cm⁻¹ region.

-

A strong absorption band around 1300-1400 cm⁻¹ is typically associated with the B-O stretching vibration.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Using techniques like electrospray ionization (ESI-MS), the molecule can be readily detected.[13] In negative ion mode, a prominent peak corresponding to the [M-H]⁻ ion is expected at an m/z of approximately 221.14.[14] Predicted collision cross-section (CCS) data can further aid in structural confirmation.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[15][16]

The causality behind its effectiveness stems from the boronic acid functional group. The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the coupling of this compound with an aryl bromide. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction proceeds to completion.

Objective: To synthesize 4-hexyloxy-4'-methylbiphenyl from this compound and 4-bromotoluene.

Materials:

-

This compound (1.2 eq)

-

4-Bromotoluene (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Tricyclohexylphosphine [PCy₃] (4 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground

-

Toluene (solvent)

-

Water (co-solvent)

Workflow Diagram:

Step-by-Step Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of inert gas, add toluene and water (e.g., in a 4:1 ratio by volume) via syringe.

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in a small amount of toluene. Add this catalyst solution to the main reaction flask via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction's progress should be monitored every 1-2 hours. The disappearance of the starting materials confirms completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

-

Safety Precautions: this compound is an irritant. It is known to cause skin, eye, and respiratory irritation.[1][5] Always handle this chemical inside a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][17][18] Avoid inhalation of dust and direct contact with skin and eyes.[9][17]

-

Storage Conditions: To prevent degradation, especially due to its hygroscopic nature, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[9] For long-term stability, storage in a cool, dry place, such as a refrigerator or desiccator, is recommended.[8][9][19]

Conclusion

This compound is a high-value reagent for the modern organic chemist. Its well-defined physical properties, predictable reactivity in Suzuki-Miyaura coupling, and commercial availability make it a reliable building block for constructing complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, enables researchers to harness its full potential while ensuring safe and effective implementation in their synthetic endeavors.

References

- ChemBK. This compound (contains varying aMounts of Anhydride).

- PubChem - NIH. This compound | C12H19BO3 | CID 3682148.

- Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

- SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity.

- ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.

- ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- PubChemLite. This compound (C12H19BO3).

- Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),...

- Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.

- MSU chemistry. Infrared Spectrometry.

- Sakarya University Journal of Science. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory.

- PMC - NIH. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 5. 4-(N-HEXYLOXY)BENZENEBORONIC ACID | 121219-08-7 [amp.chemicalbook.com]

- 6. This compound | C12H19BO3 | CID 3682148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. B-[4-(Hexyloxy)phenyl]boronic acid | 121219-08-7 [sigmaaldrich.cn]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectrometry [www2.chemistry.msu.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. PubChemLite - this compound (C12H19BO3) [pubchemlite.lcsb.uni.lu]

- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. audreyli.com [audreyli.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. usbio.net [usbio.net]

A Comprehensive Technical Guide to the Synthesis of 4-Hexyloxyphenylboronic Acid

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-hexyloxyphenylboronic acid, a valuable intermediate in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The primary focus is on the robust and widely-used Grignard-based pathway, commencing from the preparation of the key precursor, 4-hexyloxybromobenzene. We will dissect the causality behind critical experimental choices, from ensuring anhydrous conditions to managing reaction exothermicity. The narrative emphasizes safety, procedural integrity, and analytical validation. Detailed, step-by-step protocols for precursor and final product synthesis are provided, supported by mechanistic diagrams, data tables, and a discussion of alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of this synthesis.

Introduction: The Utility of Arylboronic Acids

Arylboronic acids and their derivatives are foundational pillars in modern synthetic chemistry. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[1][2] These reagents are generally air- and moisture-stable solids, exhibiting low toxicity and high functional group tolerance, which makes them exceptionally versatile building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The 4-alkoxyphenylboronic acid motif is of particular interest, as the alkoxy chain can modulate properties such as solubility, lipophilicity, and electronic characteristics of the final compound. The synthesis of this compound, therefore, serves as an excellent case study in the preparation of these valuable intermediates. While several methods exist for arylboronic acid synthesis, including transition-metal-catalyzed borylations, the conventional approach utilizing Grignard reagents remains a cost-effective, scalable, and reliable option.[3][4][5] This guide will focus on the latter, detailing a field-proven protocol.

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of this compound begins with a retrosynthetic disconnection. The boronic acid functional group can be installed via the reaction of an organometallic species with a boron electrophile. The most common disconnection points to an aryl Grignard reagent, which in turn is derived from the corresponding aryl bromide.

This analysis reveals a two-stage synthetic strategy:

-

Preparation of the Precursor: Synthesis of 4-hexyloxybromobenzene via a Williamson ether synthesis from commercially available 4-bromophenol and 1-bromohexane.

-

Formation of the Boronic Acid: Conversion of 4-hexyloxybromobenzene into the corresponding Grignard reagent, followed by trapping with a trialkyl borate and subsequent acidic hydrolysis.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of Precursor, 4-Hexyloxybromobenzene

The first stage involves the formation of an ether linkage between 4-bromophenol and a hexyl chain. The Williamson ether synthesis is the classic and most efficient method for this transformation, proceeding via an SN2 reaction between the phenoxide ion and the primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Bromophenol | 173.01 | 17.3 g | 0.10 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 | 1.5 |

| 1-Bromohexane | 165.07 | 18.2 g (14.9 mL) | 0.11 | 1.1 |

| Acetone | - | 200 mL | - | - |

Methodology:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (17.3 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Add 200 mL of acetone to the flask. The potassium carbonate is only partially soluble, forming a suspension.

-

Begin vigorous stirring and add 1-bromohexane (14.9 mL, 0.11 mol) to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is redissolved in diethyl ether (150 mL) and washed sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-hexyloxybromobenzene as a colorless or pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Stage 2: Synthesis of this compound

This stage is the core of the synthesis, involving the formation of an air- and moisture-sensitive Grignard reagent. The success of this reaction is critically dependent on maintaining strictly anhydrous conditions.[6][7]

Mechanism of Grignard Reaction and Boration

The reaction proceeds in three key phases:

-

Grignard Formation: Elemental magnesium undergoes an oxidative insertion into the carbon-bromine bond of 4-hexyloxybromobenzene. This is a radical process that occurs on the surface of the magnesium metal.[8]

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate.[9][10] Using an appropriate stoichiometry is important to prevent multiple additions of the Grignard reagent to the boron center.[11]

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions to yield the final this compound.

Caption: Key phases in the synthesis of arylboronic acids via Grignard reagents.

Experimental Protocol: Grignard and Boration

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Hexyloxybromobenzene | 257.18 | 25.7 g | 0.10 | 1.0 |

| Magnesium Turnings | 24.31 | 2.9 g | 0.12 | 1.2 |

| Trimethyl Borate | 103.91 | 15.6 g (16.8 mL) | 0.15 | 1.5 |

| Anhydrous THF | - | 150 mL | - | - |

| Iodine | 253.81 | 1 crystal | - | Catalytic |

Methodology:

-

Apparatus Preparation (Crucial Step): Assemble a 500 mL three-neck round-bottom flask with a dropping funnel, a reflux condenser topped with a nitrogen/argon inlet, and a glass stopper. All glassware must be rigorously dried in an oven (120°C) overnight and assembled while hot under a stream of dry inert gas to eliminate all traces of water.[6][7]

-

Grignard Initiation: Place the magnesium turnings (2.9 g, 0.12 mol) into the flask. Add a single crystal of iodine as an initiator.[6] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed; this helps to activate the magnesium surface. Allow the flask to cool.

-

Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Dissolve 4-hexyloxybromobenzene (25.7 g, 0.10 mol) in 70 mL of anhydrous THF and add this solution to the dropping funnel.

-

Add approximately 10% of the aryl bromide solution to the magnesium suspension. The reaction should initiate, which is typically observed by gentle bubbling and a slight warming of the flask. The disappearance of the iodine color is also an indicator. If the reaction does not start, gentle warming or sonication may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[6][12][13]

-

After the addition is complete, stir the resulting grey/brown solution at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.

-

Boration: Cool the Grignard solution to -78°C using a dry ice/acetone bath.

-

In a separate dry flask, dissolve trimethyl borate (16.8 mL, 0.15 mol) in 50 mL of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the cold Grignard solution, maintaining the internal temperature below -60°C. A thick white precipitate will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or overnight.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 100 mL of 2M hydrochloric acid (HCl). Stir vigorously for 30 minutes until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude solid product is purified by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Filter the white crystalline solid, wash with a small amount of cold hexanes, and dry under vacuum.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. This synthesis involves several significant hazards that must be actively managed.

-

Flammable Solvents: Diethyl ether and THF are highly flammable and have low flash points. All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[6][13]

-

Grignard Reagents: The Grignard reaction is exothermic and can become uncontrolled if the addition of the aryl halide is too rapid.[12][13] Grignard reagents are also air- and moisture-sensitive and can react violently with water.[14] Ensure the reaction is under an inert atmosphere and that all equipment is scrupulously dry.[6][7]

-

Corrosive Reagents: Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): At all times, wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for general handling, with consideration for Nomex gloves when working with pyrophoric-risk reagents).[12][13]

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected ¹H NMR signals can be predicted based on known chemical shift data for similar structures.[15]

Table of Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (ortho to -B(OH)₂) | ~7.9 - 8.1 | Doublet | 2H | Aromatic |

| Ar-H (ortho to -O-Hexyl) | ~6.9 - 7.1 | Doublet | 2H | Aromatic |

| -O-CH₂ - | ~4.0 | Triplet | 2H | Methylene adjacent to O |

| -(CH₂)₄- | ~1.2 - 1.8 | Multiplet | 8H | Methylene chain |

| -CH₃ | ~0.9 | Triplet | 3H | Terminal methyl |

| -B(OH )₂ | ~5.0 - 6.5 | Broad Singlet | 2H | Boronic acid protons |

Note: The boronic acid protons (-B(OH)₂) are exchangeable and may appear as a very broad signal or not be observed at all, depending on the solvent and water content.

Overview of Alternative Synthetic Routes

While the Grignard method is robust, it is valuable for researchers to be aware of alternative strategies, particularly for substrates with functional groups incompatible with strongly basic/nucleophilic Grignard reagents.

-

Organolithium Intermediates: Similar to the Grignard route, an aryllithium species can be generated (e.g., via lithium-halogen exchange) and reacted with a borate ester.[3]

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance.[1][2]

-

Iridium-Catalyzed C-H Borylation: This modern approach allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering an atom-economical route, though regioselectivity can be a challenge.[3]

Conclusion

The synthesis of this compound via the Grignard pathway is a reliable and scalable method that provides access to a valuable synthetic building block. The success of the procedure hinges on a thorough understanding of the underlying chemical principles, particularly the critical need for anhydrous conditions and careful control of the reaction temperature. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and safely execute this synthesis, enabling further discovery in medicinal chemistry and materials science.

References

- Quora. (2022). What are Grignard reagent preparation precautions during preparation?

- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

- American Chemical Society. (n.d.). Grignard Reaction.

- Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.

- Funny Ehs Info. (2024). Grignard reaction safety. [Video] YouTube.

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.

- Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 129(11), 3358–3366.

- Google Patents. (2016). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660.

- Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 2020, 97, 1-11.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.

- Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information.

- BYJU'S. (n.d.). Grignard Reaction Mechanism.

- ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical....

- Organic Syntheses. (n.d.). p-BROMOPHENOL.

- PrepChem.com. (n.d.). Preparation of 4-bromophenol.

- Google Patents. (2006). US6982356B2 - Method for preparation of para-brominated hydroxyaromatic compounds.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Organic Syntheses. (n.d.). o-BROMOPHENOL.

- PubMed. (1987). Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide. Drug Metab Dispos. 1987 Nov-Dec;15(6):857-67.

Sources

- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ftp.orgsyn.org [ftp.orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 12. dchas.org [dchas.org]

- 13. acs.org [acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Introduction: The Versatility of a Key Synthetic Building Block

An In-Depth Technical Guide to 4-Hexyloxyphenylboronic Acid: Synthesis, Application, and Best Practices

This compound is an indispensable reagent in modern organic synthesis, belonging to the versatile class of arylboronic acids. Its structure, featuring a stable boronic acid functional group and a lipophilic hexyloxy tail, makes it a prime candidate for constructing complex molecular architectures. This guide provides an in-depth exploration of its structural information, synthesis, analytical characterization, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of pharmaceutical and materials science research. For drug development professionals and synthetic chemists, understanding the nuances of this reagent is critical for leveraging its full potential in creating novel bioactive compounds and advanced functional materials.[1]

Core Structural and Physicochemical Profile

The utility of this compound begins with its fundamental molecular and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

dot graph { layout=neato; node [shape=none]; edge [style=invis]; a [label="C₁₂H₁₉BO₃", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3682148&t=l", labelloc=b]; b [label="Chemical Structure of this compound"]; a -- b; } idot Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 121219-08-7 | [][3] |

| Molecular Formula | C₁₂H₁₉BO₃ | [][3] |

| Molecular Weight | 222.09 g/mol | [][3] |

| IUPAC Name | (4-hexoxyphenyl)boronic acid | [] |

| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | [] |

| Synonyms | 4-Hexyloxybenzeneboronic acid, 4-(n-Hexyloxy)phenylboronic acid | [] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid (powder or crystal) | |

| Melting Point | 85 °C | [4] |

| Density | 1.04 g/cm³ | [] |

| Solubility | Soluble in Methanol | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Synthesis and Purification: A Mechanistic Approach

The synthesis of arylboronic acids is a well-established field. A common and reliable method involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis. This approach offers a high degree of control and scalability.

A plausible synthetic pathway for this compound starts from 4-bromophenol. The phenolic hydroxyl group is first alkylated to introduce the hexyloxy chain, followed by conversion to the boronic acid.

Causality in Experimental Design:

-

Alkylation First: The phenolic proton is acidic and would interfere with the formation of a Grignard reagent. Therefore, the hexyloxy group is installed first by reacting 4-bromophenol with an alkylating agent like 1-bromohexane in the presence of a mild base.

-

Grignard Reagent Formation: The resulting 1-bromo-4-hexyloxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. Anhydrous conditions are critical to prevent quenching the highly reactive organometallic species.

-

Borylation at Low Temperature: The Grignard reagent is then added to a trialkyl borate (e.g., triisopropyl borate) at low temperatures (e.g., -78 °C). This exothermic reaction is controlled at low temperatures to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the boron center.

-

Acidic Hydrolysis: The final step is the careful hydrolysis of the resulting borate ester with an aqueous acid to yield the desired boronic acid.

Purification is typically achieved by recrystallization from a suitable solvent system, often involving a polar solvent and a non-polar anti-solvent, to yield the product as a crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a premier coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. Its widespread use stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.

Self-Validating Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The success of the reaction is validated by the consumption of starting materials and formation of the product, observable by techniques like TLC or LC-MS.

Materials:

-

This compound (1.2 mmol, 1.2 eq)

-

Aryl bromide (1.0 mmol, 1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Deionized water (2 mL)

-

Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Flask Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Note: The phosphine ligand coordinates to the palladium, stabilizing the catalyst and facilitating the reaction steps.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The biphasic solvent system is crucial; the organic phase solubilizes the reagents and catalyst, while the aqueous phase dissolves the inorganic base.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Statements | Source(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | ||

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] | |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Handling Recommendations:

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Avoid generating dust.[8]

-

After handling, wash hands thoroughly.

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this often does not impede reactivity in cross-coupling reactions, storing the compound under an inert atmosphere (e.g., Argon) can minimize this process.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemistry. Its predictable reactivity in the Suzuki-Miyaura coupling, combined with its tailored physical properties conferred by the hexyloxy group, provides chemists with a powerful tool for the synthesis of complex organic molecules. From liquid crystals to potential pharmaceutical agents, the biaryl structures enabled by this reagent are of significant academic and industrial interest. A thorough understanding of its synthesis, handling, and application, as detailed in this guide, empowers researchers to utilize it safely and effectively, paving the way for future innovations in drug discovery and materials science.

References

- This compound (contains varying aMounts of Anhydride). ChemBK. [Link]

- This compound | C12H19BO3 | CID 3682148. PubChem - NIH. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

4-Hexyloxyphenylboronic Acid: A Comprehensive Technical Guide for Advanced Research

Abstract

4-Hexyloxyphenylboronic acid (4-HPBA) has emerged as a pivotal building block in contemporary organic synthesis and materials science. Its unique structural attributes, featuring a boronic acid moiety for versatile cross-coupling reactions and a hexyloxy chain for modulating solubility and self-assembly properties, have positioned it as a molecule of significant interest. This guide provides an in-depth exploration of 4-HPBA, covering its fundamental properties, synthesis, and characterization. It further delves into its critical role in the Suzuki-Miyaura cross-coupling reaction and its expanding applications in drug discovery and the development of advanced materials. The content herein is curated to provide researchers, scientists, and drug development professionals with a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Versatility of a Substituted Phenylboronic Acid

Phenylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their indispensable role in palladium-catalyzed cross-coupling reactions.[1] Among this important class of reagents, this compound distinguishes itself through the presence of a C6 alkyl chain attached via an ether linkage at the para position. This structural modification imparts a significant influence on the molecule's physicochemical properties, enhancing its solubility in organic solvents and introducing liquid crystalline behavior in some of its derivatives.[2] These characteristics make 4-HPBA a particularly attractive building block in the synthesis of complex organic molecules, including pharmaceuticals, and in the fabrication of functional materials like liquid crystals and covalent organic frameworks (COFs).[2]

The boronic acid functional group is a versatile handle for C-C bond formation, most notably in the Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions and high functional group tolerance.[3][4] The hexyloxy tail, on the other hand, provides a means to fine-tune the lipophilicity and steric environment of target molecules, which is of paramount importance in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[5] This dual functionality underpins the expanding utility of 4-HPBA in both academic and industrial research settings.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective handling, storage, and application in chemical synthesis.

Chemical Structure and Core Data

The molecular structure of this compound consists of a benzene ring substituted with a boronic acid group [-B(OH)2] and a hexyloxy group (-O(CH2)5CH3) at the para position.

| Property | Value | Source(s) |

| CAS Number | 121219-08-7 | [2][6][7] |

| Molecular Formula | C12H19BO3 | [2][6][] |

| Molecular Weight | 222.09 g/mol | [2][6][] |

| Appearance | White to off-white solid (powder or crystals) | |

| Melting Point | 85 °C (literature value) | [6] |

| Purity | Typically ≥97% | [] |

| Solubility | Soluble in many organic solvents; slightly soluble in water.[9][10] | [9][10][11] |

| SMILES | CCCCCCOC1=CC=C(B(O)O)C=C1 | [2] |

| InChI Key | XYNVLFGOOWUKQS-UHFFFAOYSA-N | [7][] |

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the hexyloxy chain, and the terminal methyl group. The protons on the benzene ring adjacent to the boronic acid group typically appear as a doublet around 7.7-7.8 ppm, while those adjacent to the hexyloxy group appear as a doublet around 6.9-7.0 ppm. The triplet corresponding to the -OCH2- group is observed around 4.0 ppm. The signals for the other methylene groups of the alkyl chain appear as multiplets between 1.3 and 1.8 ppm, and the terminal methyl group gives a triplet at approximately 0.9 ppm. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent.[12][13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the boron atom being significantly deshielded. The carbons of the hexyloxy chain will also have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the boronic acid group in the region of 3200-3600 cm⁻¹. Strong C-O stretching bands for the ether linkage will be present around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[14]

Synthesis and Purification

The synthesis of arylboronic acids can be achieved through several established methods.[15] A common and reliable approach for preparing this compound involves a Grignard reaction.

Synthetic Pathway via Grignard Reagent

A prevalent synthetic route starts from 4-bromophenol. The hydroxyl group is first protected to prevent it from interfering with the Grignard reagent formation. Subsequently, the Grignard reagent is formed and then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[16]

Step-by-Step Experimental Protocol

The following is a generalized laboratory-scale procedure. Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

-

Protection of 4-Bromophenol: To a solution of 4-bromophenol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected 4-bromophenol.

-

Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of the protected 4-bromophenol in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction has started, add the remaining solution and reflux the mixture until the magnesium is consumed.

-

Reaction with Trialkyl Borate: Cool the Grignard reagent to a low temperature (e.g., -78 °C). Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench by the slow addition of an acidic solution (e.g., aqueous HCl). This step hydrolyzes the boronate ester and removes the protecting group.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.[17]

Key Applications in Research and Development

The unique combination of a reactive boronic acid and a lipophilic hexyloxy chain makes 4-HPBA a valuable tool in several areas of chemical science.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[1][3] In this reaction, an organoboron compound (like 4-HPBA) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.[]

The hexyloxy group of 4-HPBA can influence the electronic properties of the phenyl ring, and its steric bulk can affect the efficiency of the transmetalation step in the catalytic cycle.[4] Researchers can leverage the hexyloxy chain to enhance the solubility of the reactants and products in the organic solvents typically used for these reactions.

Drug Discovery and Medicinal Chemistry

The incorporation of the 4-hexyloxyphenyl moiety into drug candidates can significantly impact their biological activity and pharmacokinetic properties.[5][15] The lipophilic nature of the hexyloxy group can enhance membrane permeability and influence protein-ligand interactions. Boronic acids themselves are an emerging class of pharmacophores, with several boronic acid-containing drugs approved for clinical use.[5][15] The boronic acid group can act as a transition-state analog inhibitor of certain enzymes, forming reversible covalent bonds with active site serine or threonine residues.[15]

Materials Science

The elongated structure and potential for intermolecular interactions conferred by the hexyloxy group make 4-HPBA a valuable precursor for liquid crystals and other self-assembling materials.[2] By incorporating this building block into larger molecular architectures, materials with specific optical and electronic properties can be designed. Furthermore, as a bifunctional linker, 4-HPBA can be used in the synthesis of porous crystalline polymers known as covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing.[2]

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.

Safety Precautions

This compound is classified as an irritant.[6][19] It can cause skin, eye, and respiratory irritation.[20] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[21] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[20][22]

Storage Recommendations

Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon treatment with water, it is best to store 4-HPBA in a tightly sealed container in a cool, dry place to minimize degradation.[21] Some suppliers recommend storage under an inert atmosphere.[7]

Conclusion

This compound is a highly versatile and valuable building block in modern organic chemistry. Its dual functionality, combining the reactivity of a boronic acid with the property-modulating effects of a hexyloxy chain, has led to its widespread use in the synthesis of complex molecules for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in innovative research and development endeavors. The continued exploration of this and related substituted phenylboronic acids will undoubtedly lead to further advancements in chemical synthesis and materials science.

References

- ChemBK. This compound (contains varying aMounts of Anhydride). [Link]

- PubChem. This compound. [Link]

- PubChemLite. This compound (C12H19BO3). [Link]

- Silva, F., et al. (2016).

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]